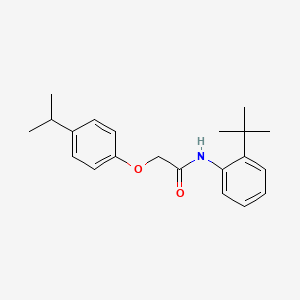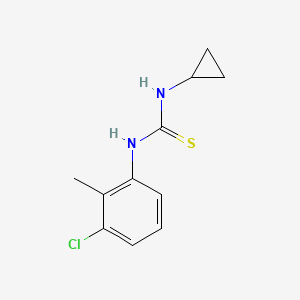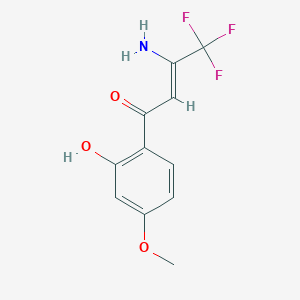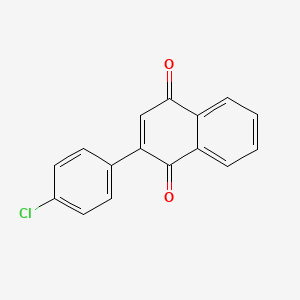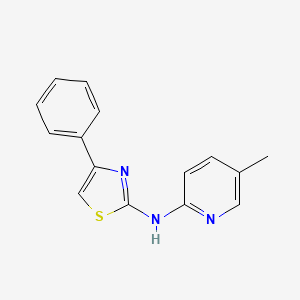![molecular formula C13H9F4NOS B5806612 N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5806612.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide, also known as FTI-277, is a small molecule inhibitor that selectively targets farnesyltransferase, an enzyme that plays a crucial role in the post-translational modification of proteins. FTI-277 has been extensively studied for its potential applications in cancer treatment and other diseases.
作用機序
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide selectively inhibits farnesyltransferase, an enzyme that catalyzes the addition of a farnesyl group to proteins that contain a C-terminal CAAX motif. This post-translational modification is essential for the proper localization and function of many proteins, including Ras, a key signaling protein that is often mutated in cancer. By inhibiting farnesyltransferase, N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide prevents the farnesylation of Ras and other proteins, leading to their mislocalization and degradation.
Biochemical and Physiological Effects
The inhibition of farnesyltransferase by N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has several biochemical and physiological effects. Studies have shown that N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells by disrupting the proper localization and function of key signaling proteins. N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
実験室実験の利点と制限
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for farnesyltransferase, which allows for the specific targeting of proteins that are farnesylated. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment. However, N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has several limitations, including its low solubility and poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide. One direction is the development of more potent and selective farnesyltransferase inhibitors that can overcome the limitations of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide. Another direction is the investigation of the role of farnesyltransferase in other diseases, including cardiovascular diseases and neurodegenerative disorders. Additionally, the development of more effective delivery methods for N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide could improve its bioavailability and effectiveness in vivo.
In conclusion, N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide is a promising small molecule inhibitor that selectively targets farnesyltransferase and has potential applications in cancer treatment and other diseases. Further research is needed to fully understand its mechanism of action and to develop more effective inhibitors with improved bioavailability and selectivity.
合成法
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the use of a starting material, 2-fluoro-5-(trifluoromethyl)aniline, which is subjected to several reactions including bromination, nitration, and reduction to form the final product.
科学的研究の応用
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has been used extensively in scientific research to investigate its potential applications in cancer treatment. Studies have shown that N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide can inhibit the growth and proliferation of cancer cells by blocking the farnesylation of proteins that are essential for cancer cell survival. N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has also been studied for its potential applications in other diseases, including cardiovascular diseases and neurodegenerative disorders.
特性
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NOS/c1-7-2-5-11(20-7)12(19)18-10-6-8(13(15,16)17)3-4-9(10)14/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHLDDPDNLCXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

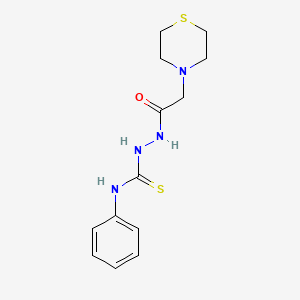
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)

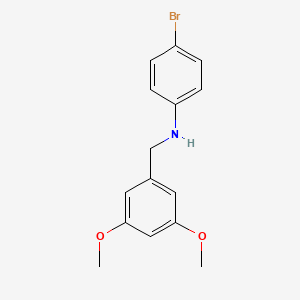
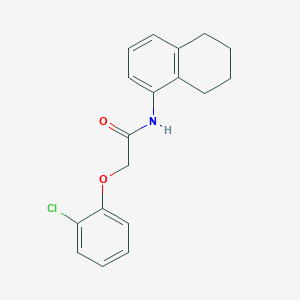
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)

![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)
